molecular formula C22H21N5O2S B2919537 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3-methylphenyl)acetamide CAS No. 1251613-34-9

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3-methylphenyl)acetamide

Cat. No. B2919537
CAS RN: 1251613-34-9
M. Wt: 419.5
InChI Key: HOORFANOBYQLOU-UHFFFAOYSA-N
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Description

The compound “2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3-methylphenyl)acetamide” is a complex organic molecule . It belongs to the class of compounds known as 1,2,4-triazolo[4,3-a]pyrazines .


Synthesis Analysis

The synthesis of such compounds involves a variety of synthetic routes. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . The phenyl groups at the C-3 position play a crucial role in exerting high activity, and electron-donating groups, particularly –OH on the phenyl ring, favor the activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. The structure includes a 1,2,4-triazolo[4,3-a]pyrazine core, which is fused with a phenyl ring and an acetamide group . The compound also contains a sulfanyl group attached to the 2,4-dimethylphenyl ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of the 1,2,4-triazolo[4,3-a]pyrazine core and the various functional groups can lead to a variety of reactions .

Safety And Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-14-5-4-6-17(12-14)24-19(28)13-27-22(29)26-10-9-23-21(20(26)25-27)30-18-8-7-15(2)11-16(18)3/h4-12H,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOORFANOBYQLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3-methylphenyl)acetamide

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